6-FLUORO-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID
Description
Properties
IUPAC Name |
2-fluoro-6-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-15-8-4-7-14(16(15)17(20)21)12-5-3-6-13(11-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZPTGISUOCRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C(=CC=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692322 | |
| Record name | 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-51-7 | |
| Record name | 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies for Fluorobenzoic Acid Derivatives
The benzoic acid core serves as the foundational structure for this compound. A critical step involves introducing the fluorine atom at the ortho position relative to the carboxylic acid group. One approach, derived from analogous nitration and hydrolysis protocols , begins with 2-chloro-4-fluorobenzoic acid. Nitration using a mixture of nitric and sulfuric acids introduces a nitro group at the 5-position, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid. Subsequent hydrolysis under acidic conditions removes the nitro group, but this pathway requires precise temperature control to avoid decarboxylation .
Alternatively, directed fluorination via the Schiemann reaction offers higher regioselectivity. Diazotization of 3-amino-2-chlorobenzoic acid with sodium nitrite and hydrofluoric acid generates a diazonium intermediate, which decomposes to 2-fluoro-3-chlorobenzoic acid. This method minimizes byproducts but demands careful handling of hazardous HF .
Sulfonylation of the Phenyl Ring
Introducing the pyrrolidinylsulfonyl moiety at the 3-position of the phenyl ring necessitates sulfonylation. A patented method outlines the oxidation of sulfide intermediates to sulfones as a key step. For example, lithiation of 3-bromo-2-fluorobenzoic acid (protected as a methyl ester) using n-butyllithium at −75°C, followed by treatment with sulfur dioxide, forms the corresponding sulfinic acid. Chlorination with sulfuryl chloride (SOCl) converts this to the sulfonyl chloride intermediate. Reaction with pyrrolidine in pyridine then yields the pyrrolidinylsulfonyl group .
Critical Parameters :
-
Temperature Control : Lithiation requires temperatures below −60°C to prevent side reactions.
-
Oxidizing Agents : Hydrogen peroxide (HO) or m-chloroperbenzoic acid (mCPBA) effectively oxidize sulfides to sulfones, but over-oxidation must be avoided .
-
Solvent Systems : Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for sulfonylation due to their inertness and solubility profiles .
Coupling and Functional Group Interconversion
Connecting the sulfonylated phenyl group to the fluorobenzoic acid core often employs cross-coupling reactions. A Suzuki-Miyaura coupling between 3-(pyrrolidinylsulfonyl)phenylboronic acid and 2-fluoro-6-bromobenzoic acid (methyl ester) in the presence of Pd(PPh) and cesium carbonate achieves this linkage. The ester is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH .
Optimization Insights :
-
Catalyst Loading : 5 mol% Pd catalyst balances cost and efficiency.
-
Protection-Deprotection : Methyl ester protection prevents side reactions during coupling; hydrolysis proceeds quantitatively at 80°C .
Alternative Pathways via Cyclocondensation
A less conventional route involves cyclocondensation reactions. For instance, reacting 2-fluoro-3-nitrobenzoic acid with pyrrolidine under reductive amination conditions forms an intermediate amine, which undergoes sulfonylation with sulfur trioxide triethylamine complex. Reduction of the nitro group with H/Pd-C and subsequent oxidation yields the target compound. While this method reduces step count, it suffers from lower yields (~45%) due to competing side reactions .
Analytical Validation and Purification
Confirming the integrity of 6-fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid requires advanced analytical techniques:
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >98% .
-
NMR : H NMR (DMSO-d): δ 8.21 (d, J = 8.4 Hz, 1H, aromatic), 3.45–3.52 (m, 4H, pyrrolidine), 2.01–2.09 (m, 4H, pyrrolidine) .
Purification via recrystallization from ethanol/water (7:3) removes residual solvents and byproducts .
Scalability and Industrial Considerations
Scaling the synthesis demands addressing:
-
Cost of Reagents : Pd catalysts contribute significantly to expenses; ligand-free systems are under investigation.
-
Waste Management : Neutralization of acidic byproducts (e.g., HCl from sulfonylation) requires efficient scrubbing systems.
-
Process Safety : Exothermic reactions (e.g., lithiation) necessitate jacketed reactors with precise temperature control .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other transition metal catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is characterized by its unique structural features, which include a fluorine atom and a pyrrolidinylsulfonyl group. These modifications contribute to its biological activity, particularly in inhibiting specific kinases involved in cancer progression.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer therapies. Research has demonstrated that this compound exhibits inhibitory effects on various kinases implicated in tumor growth and survival, notably the FLT3 kinase, which is a target in acute myeloid leukemia (AML) treatment.
- Inhibition of FLT3 Kinase : Studies indicate that derivatives of this compound can inhibit FLT3-ITD mutations, which are associated with poor clinical outcomes in AML patients. The compound's ability to bind to the active site of FLT3 suggests a mechanism for its antitumor effects, potentially leading to reduced cell proliferation in FLT3-mutated leukemia cells .
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases beyond FLT3, including CDK2 and other cyclin-dependent kinases. This broad spectrum of activity makes it a candidate for further investigation in the context of targeted cancer therapies.
- Mechanism of Action : The binding affinity of this compound to these kinases is attributed to its structural features that allow it to fit into the ATP-binding sites, thus preventing substrate phosphorylation and subsequent signaling cascades that lead to cell division and survival .
Case Study 1: Efficacy Against AML
A recent study published in Nature examined the efficacy of various kinase inhibitors, including derivatives of this compound. The results showed significant antiproliferative effects on AML cell lines expressing FLT3-ITD mutations. The IC50 values indicated submicromolar activity, suggesting high potency compared to existing therapies .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.5 | FLT3-ITD |
| Other derivatives | >20 | Various |
Case Study 2: Selectivity Profile
Another study highlighted the selectivity profile of this compound against non-cancerous cells versus cancerous cells. The findings indicated that while the compound effectively inhibited cancer cell growth, it exhibited minimal cytotoxicity towards normal hematopoietic cells, making it a promising candidate for further clinical development .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Fluorinated Quinoline Derivatives
A key comparator is 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid, which shares a fluorine atom and a carboxylic acid group but differs in its bicyclic quinoline core and additional methyl substituent.
Perfluorinated Benzoic Acid Salts
In contrast, the pyrrolidinylsulfonyl group in the target compound may improve biodegradability while retaining moderate polarity .
Methyl/Fluoro-Substituted Benzoic Acids
2-(3-Fluoro-6-methylbenzoyl)benzoic acid (CAS 342-45-0, ) demonstrates how methyl and fluorine placement influences electronic properties. The methyl group at the 6-position may sterically hinder interactions compared to the sulfonamide group in the target compound, which offers hydrogen-bonding capacity .
Physicochemical Properties
Topological Polar Surface Area (TPSA)
TPSA values correlate with membrane permeability and solubility. The target compound’s pyrrolidinylsulfonyl group likely contributes a TPSA >50 Ų (similar to 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid, TPSA = 50.19 Ų), which is higher than propanoic acid (37.30 Ų) but lower than benzenesulfonic acid (62.75 Ų) .
Table 1: TPSA Comparison of Selected Compounds
| Compound | TPSA (Ų) |
|---|---|
| 6-Fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | 50.19 |
| Benzenesulfonic acid | 62.75 |
| Propanoic acid | 37.30 |
| Target compound (estimated) | 50–55 |
Table 2: Docking Scores of Selected Compounds
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 6-Fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | -4.2 |
| Dibutyl phthalate | -6.8 |
| Benzene | -3.9 |
Biological Activity
6-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, effects on various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a fluorobenzene moiety and a pyrrolidinylsulfonyl group, which are critical for its biological interactions. The molecular formula is , with a molecular weight of approximately 363.42 g/mol.
Research indicates that this compound exhibits several pharmacological effects:
- Antagonistic Activity : It has been shown to act as an antagonist for certain receptors involved in inflammatory pathways. For example, in murine models of asthma, it inhibited eosinophil infiltration into bronchial tissues, suggesting a role in modulating immune responses .
- Inhibition of Enzymatic Activity : Studies have demonstrated that this compound can inhibit specific enzymes associated with inflammatory processes, potentially reducing the severity of conditions such as asthma and other allergic responses .
- Antimicrobial Properties : Preliminary investigations into its antimicrobial activity revealed efficacy against various pathogens, indicating potential applications in treating infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Pyrrolidinyl Group : This moiety is crucial for receptor binding and interaction with biological targets, influencing the compound's pharmacokinetic properties.
Case Study 1: Eosinophil Infiltration in Asthma Models
In a controlled study involving murine models, this compound was administered orally. Results showed significant inhibition of eosinophil infiltration into bronchoalveolar lavage fluid compared to control groups. The compound's efficacy was comparable to established treatments like anti-mouse alpha4 antibodies .
Case Study 2: Antimicrobial Activity
A series of experiments tested the compound against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzoic acid structure significantly enhanced antibacterial properties, particularly when electron-withdrawing groups were present .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 6-fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, considering steric and electronic challenges?
- Methodological Answer : A multi-step synthesis is typically employed. Initial steps may involve Suzuki-Miyaura coupling to form the biphenyl backbone, followed by sulfonylation of the phenyl ring using pyrrolidine sulfonyl chloride under controlled conditions. Protecting groups (e.g., methyl esters for the carboxylic acid) may mitigate side reactions during sulfonamide formation. Post-synthetic deprotection (e.g., hydrolysis) yields the final compound. Challenges include regioselectivity in sulfonylation and purification of intermediates via column chromatography or recrystallization .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : and NMR to verify substituent positions and integration ratios.
- High-resolution mass spectrometry (HRMS) : Confirmation of molecular formula.
- HPLC : Purity assessment (>95% by reverse-phase chromatography).
- X-ray crystallography (if crystalline): Absolute stereochemical confirmation of the sulfonamide group’s orientation .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the enzyme inhibitory potential of this sulfonamide-containing compound?
- Methodological Answer :
- In vitro assays : Use recombinant enzymes (e.g., carbonic anhydrase, metalloproteases) to measure inhibition constants () via fluorescence-based or colorimetric assays (e.g., stopped-flow kinetics).
- Dose-response studies : Determine IC values across a concentration gradient (1 nM–100 µM).
- Control comparisons : Include structurally related sulfonamides (e.g., trifluoromethyl variants) to assess specificity .
Q. How does the pyrrolidinylsulfonyl group influence metabolic stability and pharmacokinetics?
- Methodological Answer :
- Metabolic stability assays : Incubate with liver microsomes or hepatocytes to quantify phase I/II metabolism (LC-MS/MS analysis).
- Comparative studies : Replace the pyrrolidine ring with other amines (e.g., piperidine) to evaluate steric/electronic effects on clearance rates.
- LogP measurements : Assess lipophilicity via shake-flask or chromatographic methods to correlate with membrane permeability .
Q. What in silico approaches are suitable for predicting target binding affinity and selectivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with active sites (e.g., sulfonamide-Zn coordination in metalloenzymes).
- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD, hydrogen bond occupancy).
- QSAR models : Train regression models using descriptors (e.g., Hammett σ for fluorine’s electronic effects) to predict activity across analogs .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamides?
- Methodological Answer :
- Meta-analysis : Compile literature data on IC values, noting assay conditions (pH, enzyme source).
- Replicate key studies : Standardize protocols (e.g., buffer composition, temperature) to isolate variables.
- Crystallographic comparisons : Overlay binding modes of conflicting compounds to identify critical residue interactions (e.g., hydrophobic pockets vs. polar contacts) .
Material Science Applications
Q. What role does the fluorine substituent play in enhancing thermal stability for material science applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
